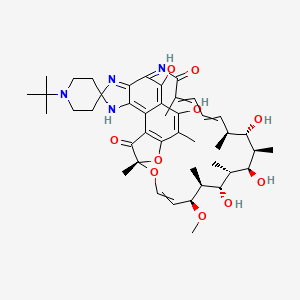

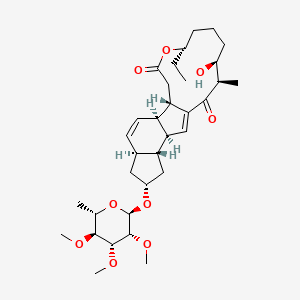

Spinosyn A 17-pseudoaglycone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

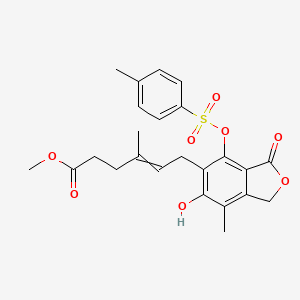

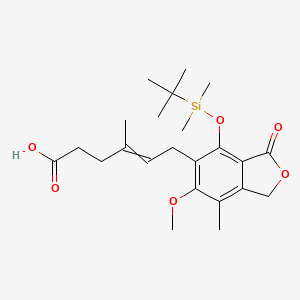

Spinosyn A 17-pseudoaglycone (also known as 17-pseudoaglycone) is a natural product isolated from the fermentation of the soil bacterium Saccharopolyspora spinosa. It is a member of the spinosyn family of natural products, which includes a number of structurally related compounds. Spinosyn A 17-pseudoaglycone is an important compound in the field of natural product synthesis and has been extensively studied for its potential applications in various scientific research areas.

Wissenschaftliche Forschungsanwendungen

Insecticide

Spinosyn A 17-pseudoaglycone is a pseudoaglycone form of the macrocyclic lactone insecticide spinosyn A . Unlike spinosyn A, spinosyn A 17-pseudoaglycone is not lethal to tobacco budworm (H. virescens) neonate larvae .

Biochemical Research

Spinosyn A 17-pseudoaglycone is used in biochemical research due to its unique structure and properties . It is produced by Saccharopolyspora spinosa, a bacterium originally isolated from a soil sample collected in the Caribbean island .

Genetic Studies

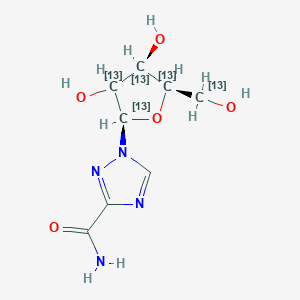

The genetic identification of the spinosyn gene cluster has provided detailed information concerning the mechanism of spinosyn biosynthesis . This has enabled combinatorial biosynthesis of a large group of new spinosyns .

Development of New Insecticides

A second-generation spinosyn called spinetoram was launched, which is a semisynthesized spinosyn derivative produced through the modification of spinosyn J and L . This molecule was shown to have improved insecticidal activity, enhanced duration of control, and an expanded pest spectrum .

Discovery of New Spinosyns

A new class of spinosyns, the butenyl-spinosyns, was discovered from Saccharopolyspora pogona . The butenyl-spinosyns are similar to spinosyns, but differ in the length of the side chain at C-21 .

Metabolic Engineering

Spinosyn analogs, 21-cyclobutyl-spinosyn A and 21-cyclobutyl-spinosyn D were generated by metabolic engineering of the spinosyn biosynthetic gene cluster . They showed better insecticidal activities against cotton aphid and tobacco budworm than that of spinosyn A and D .

Wirkmechanismus

Target of Action

Spinosyn A 17-pseudoaglycone, like other spinosyns, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. By interacting with these receptors, Spinosyn A 17-pseudoaglycone can affect the functioning of the nervous system in insects .

Mode of Action

The mode of action of Spinosyn A 17-pseudoaglycone involves the disruption of nicotinic acetylcholine receptors . This disruption interferes with the normal signaling processes in the nervous system of insects, leading to their paralysis and eventual death .

Biochemical Pathways

The biosynthesis of Spinosyn A 17-pseudoaglycone involves several steps :

Pharmacokinetics

It is known that it is a pseudoaglycone form of the macrocyclic lactone insecticide spinosyn a .

Result of Action

The result of Spinosyn A 17-pseudoaglycone’s action is the paralysis and eventual death of insects .

Eigenschaften

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-hydroxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50O9/c1-7-20-9-8-10-27(34)17(2)29(36)26-15-24-22(25(26)16-28(35)41-20)12-11-19-13-21(14-23(19)24)42-33-32(39-6)31(38-5)30(37-4)18(3)40-33/h11-12,15,17-25,27,30-34H,7-10,13-14,16H2,1-6H3/t17-,18+,19-,20+,21-,22-,23-,24-,25+,27+,30+,31-,32-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCLXDPNSMLYPU-YDZPRSSASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001029382 |

Source

|

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spinosyn A 17-pseudoaglycone | |

CAS RN |

131929-68-5 |

Source

|

| Record name | A 83543A pseudoglycone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001029382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

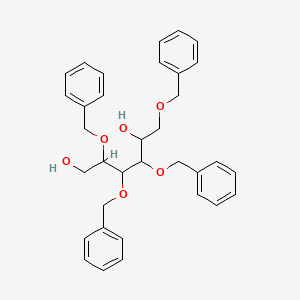

Q1: What is the significance of Spinosyn A 17-pseudoaglycone in the synthesis of Spinosyn G?

A1: Spinosyn A 17-pseudoaglycone (9) serves as a crucial starting material for synthesizing Spinosyn G []. The researchers coupled it with an N-protected dihydropyran derivative (16), ultimately leading to the formation of Spinosyn G after several synthetic steps. This approach highlights the significance of Spinosyn A 17-pseudoaglycone as a building block for accessing modified Spinosyn derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic](/img/no-structure.png)